Product packaging for Samidorphan L-malate(Cat. No.:CAS No. 1204592-75-5)

Samidorphan L-malate

Cat. No.: B10827623
CAS No.: 1204592-75-5
M. Wt: 504.5 g/mol
InChI Key: RARHXUAUPNYAJF-QSYGGRRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Samidorphan L-malate, with the CAS number 1204592-75-5, is the L-malate salt form of samidorphan. It is a novel opioid system modulator that acts primarily as a potent and selective μ-opioid receptor (MOR) antagonist. It also functions as a partial agonist at the κ-opioid (KOR) and δ-opioid (DOR) receptors in vitro, with an overall functional profile of a MOR antagonist in vivo. Samidorphan is structurally related to naltrexone but features a 3-carboxamido group and demonstrates higher affinity for opioid receptors, more potent MOR antagonism, higher oral bioavailability, and a longer half-life. In pharmaceutical research, samidorphan is recognized for its role in a fixed-dose combination with olanzapine (marketed as LYBALVI®) to mitigate olanzapine-induced weight gain and metabolic dysfunction in the treatment of schizophrenia and bipolar I disorder. The precise mechanism for this mitigating effect is an area of active investigation, but it is believed to involve the modulation of opioid signaling pathways that play a key role in feeding and metabolism. As a reference standard, this compound is a fully characterized chemical compound used for analytical purposes such as method development, method validation, and quality control during the synthesis and formulation stages of drug development. This product is intended strictly for Research Use Only and is not approved for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H32N2O9 B10827623 Samidorphan L-malate CAS No. 1204592-75-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1204592-75-5

Molecular Formula

C25H32N2O9

Molecular Weight

504.5 g/mol

IUPAC Name

(1R,9R,10S)-17-(cyclopropylmethyl)-3,10-dihydroxy-13-oxo-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4-carboxamide;(2S)-2-hydroxybutanedioic acid

InChI

InChI=1S/C21H26N2O4.C4H6O5/c22-19(26)15-4-3-13-9-16-21(27)6-5-14(24)10-20(21,17(13)18(15)25)7-8-23(16)11-12-1-2-12;5-2(4(8)9)1-3(6)7/h3-4,12,16,25,27H,1-2,5-11H2,(H2,22,26);2,5H,1H2,(H,6,7)(H,8,9)/t16-,20-,21-;2-/m10/s1

InChI Key

RARHXUAUPNYAJF-QSYGGRRVSA-N

Isomeric SMILES

C1CC1CN2CC[C@]34CC(=O)CC[C@]3([C@H]2CC5=C4C(=C(C=C5)C(=O)N)O)O.C([C@@H](C(=O)O)O)C(=O)O

Canonical SMILES

C1CC1CN2CCC34CC(=O)CCC3(C2CC5=C4C(=C(C=C5)C(=O)N)O)O.C(C(C(=O)O)O)C(=O)O

Origin of Product

United States

Structural and Synthetic Biology of Samidorphan L Malate

Samidorphan (B1681425) L-malate is the L-malic acid salt of samidorphan. Chemically, it is identified as morphinan-3-carboxamide, 17-(cyclopropylmethyl)-4, 14-dihydroxy-6-oxo-, (2S)-2-hydroxybutanedioate. Its molecular formula is C₂₁H₂₆N₂O₄ • C₄H₆O₅, with a molecular weight of 504.54 g/mol fda.govgoogle.comnewdrugapprovals.orgnih.gov. It typically presents as a white to off-white crystalline powder fda.govgoogle.comnewdrugapprovals.orgnih.gov. Samidorphan itself acts as an opioid receptor antagonist, with specific affinities and activities at the μ-, κ-, and δ-opioid receptors pharmacompass.comdrugbank.comnih.govdovepress.com.

The synthesis of samidorphan often begins with naltrexone (B1662487) as a starting material, involving a series of chemical transformations including protection of a ketone group, triflate formation, palladium-mediated aminocarbonylation, deprotection, and reductive cleavage to yield the phenolic intermediate chemicalbook.com. The final step involves salt formation with L-malic acid to produce Samidorphan L-malate chemicalbook.com. Pharmaceutical patents detail various synthetic routes, aiming for efficiency, purity, and scalability tdcommons.org.

Characterization of Crystalline Forms Via Powder X Ray Diffraction Pxrd

The solid-state properties of a pharmaceutical compound, including its crystalline form, are fundamental to its performance. Powder X-ray Diffraction (PXRD) is a primary analytical technique used to identify and characterize crystalline phases. PXRD patterns provide a unique fingerprint for each crystalline form, based on the arrangement of atoms within the crystal lattice.

Research has identified specific crystalline forms of Samidorphan (B1681425) L-malate, characterized by distinct PXRD patterns. For instance, one crystalline form has been described by characteristic PXRD peaks at approximately 9.0°, 13.2°, and 23.1° (± 0.2° 2θ) tdcommons.org. Another characterization includes peaks at approximately 9.0°, 12.7°, 13.2°, 13.8°, 15.1°, 16.5°, 21.5°, 22.0°, and 23.1° (± 0.2° 2θ) tdcommons.org. These specific diffraction patterns are critical for confirming the identity and purity of the crystalline material.

Table 1: Characteristic PXRD Peaks for a Crystalline Form of Samidorphan L-Malate

Peak Position (2θ ± 0.2°)
9.0
12.7
13.2
13.8
15.1
16.5
21.5
22.0
23.1

Impact of Polymorphism on Research Material Consistency

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly influence the physicochemical properties of a drug substance researchgate.netjocpr.comgoogle.com. Different polymorphs of Samidorphan (B1681425) L-malate can exhibit variations in solubility, dissolution rate, stability, and hygroscopicity, even though they share the same chemical composition researchgate.netjocpr.com.

Particle Size Engineering and Control for Research Grade Material

Particle size engineering is a critical aspect of pharmaceutical development, directly influencing a compound's dissolution rate, bioavailability, and processing characteristics researchgate.net. For research-grade Samidorphan (B1681425) L-malate, controlling particle size distribution (PSD) is vital for achieving consistent performance in various assays and formulations.

Targeted particle size distributions are often defined using parameters such as D10 (10% of particles are smaller than this size), D50 (median particle size), and D90 (90% of particles are smaller than this size). For research purposes, specific ranges are often sought to optimize properties. For instance, general targets for Samidorphan L-malate might include a D90 less than approximately 500 μm, a D50 less than approximately 250 μm, and a D10 less than approximately 100 μm tdcommons.org. More refined targets for specific applications or formulations might aim for even smaller particles, such as a D10 less than 10 μm, a D50 less than 30 μm, and a D90 less than 100 μm tdcommons.org. Other specifications for pharmaceutical formulations have indicated preferred ranges such as D10 between 25-50 μm, D50 between 60-100 μm, and D90 between 120-175 μm justia.comgoogle.comgoogle.com.

Table 2: Exemplary Particle Size Distribution Targets for this compound

ParameterTypical Range (μm)More Refined Target (μm)Pharmaceutical Formulation Target (μm)
D10< 100< 5025 - 50
D50< 250< 3060 - 100
D90< 500< 100120 - 175

Recrystallization and Micronization Techniques

To achieve precise control over particle size and morphology, various physical processing techniques are employed. Recrystallization is a method that involves dissolving the compound and then inducing controlled crystallization to obtain particles with desired characteristics, often leading to narrower particle size distributions and improved purity tdcommons.orggoogle.com. This process can be tailored to yield specific crystalline forms and reduce the presence of fine particles.

Micronization, or particle size reduction, is another crucial technique used to decrease particle size. This can be achieved through various milling processes, including cutting mills, pin/cage mills, hammer mills, jet mills, fluidized bed jet mills, ball mills, and roller mills tdcommons.org. Micronization increases the surface area of the material, which can enhance dissolution rates and improve bioavailability researchgate.net. These techniques are typically applied either before or after the drying of the product, depending on the desired outcome and material properties.

Impact of Particle Size Distribution on in Vitro and in Vivo Study Reproducibility

Absorption and Distribution Characteristics in Animal Models

The absorption and distribution of samidorphan in preclinical species are key determinants of its systemic exposure and potential tissue penetration.

Oral Bioavailability Assessment in Rodents and Non-Human Primates

Samidorphan exhibits favorable oral bioavailability, a characteristic that supports its development for oral administration. Studies in non-human primates have reported an oral bioavailability of approximately 71% fda.gov. In human studies, the absolute oral bioavailability has been reported as 69% drugbank.comnih.govpharmacompass.compharmaoffer.comnih.govnih.gov. For comparative context, naltrexone (B1662487), a structurally related opioid antagonist, has a significantly lower and more variable oral bioavailability, estimated between 5% and 40% cambridge.orgresearchgate.net.

Preclinical studies have also assessed samidorphan's pharmacokinetic parameters in rodents. In Sprague Dawley rats, systemic exposure (AUC and Cmax) to samidorphan and its metabolites demonstrated dose-dependent increases and proportional relationships. Sex-based differences were observed, with female rats exhibiting higher exposure to samidorphan and its metabolite RDC-1066, while male rats showed greater exposure to RDC-9986 fda.gov. Studies in beagle dogs also indicated no significant sex-related differences in samidorphan and its metabolite exposures fda.gov.

Table 1: Oral Bioavailability Comparison

CompoundOral BioavailabilitySpecies/ContextCitation
Samidorphan69%Human drugbank.comnih.govpharmacompass.compharmaoffer.comnih.govnih.gov
Samidorphan71%Non-human primates fda.gov
Naltrexone5% - 40%Human cambridge.orgresearchgate.net
LY255582<1%Not specified cambridge.org

Volume of Distribution and Tissue Penetration Profiles in Preclinical Species

The volume of distribution (Vd) provides insight into how a drug distributes throughout the body's tissues. In preclinical species, studies have begun to characterize this aspect. For instance, in non-human primates, samidorphan entered the cerebrospinal fluid (CSF), with peak concentrations in the CSF occurring 2.5 hours (IV) and 4 hours (oral) post-administration, suggesting a time lag for entry into the central nervous system fda.gov.

In rat models, at clinically relevant unbound brain concentrations, samidorphan demonstrated significant occupancy at the mu (μ)-, delta (δ)-, and kappa (κ)-opioid receptors, with occupancy rates of 93.2%, 36.1%, and 41.9%, respectively nih.govresearchgate.net. This indicates substantial penetration into brain tissue and interaction with opioid receptors.

A comparison of pharmacokinetic profiles across different opioid antagonists in preclinical contexts highlights variations in Vd. For samidorphan, the volume of distribution was reported as 341 L cambridge.org. In contrast, naltrexone exhibited a larger volume of distribution of 1350 L, while LY255582 had a Vd of 7.2 L/kg cambridge.org. These differences suggest distinct tissue distribution patterns among these compounds.

Table 2: Volume of Distribution (Vd) Comparison

CompoundVolume of DistributionSpecies/ContextCitation
Samidorphan341 LPreclinical Species cambridge.org
Naltrexone1350 LPreclinical Species cambridge.org
LY2555827.2 L/kgPreclinical Species cambridge.org

Plasma Protein Binding Dynamics in Animal Plasma

Plasma protein binding is a critical factor influencing drug distribution and availability. In preclinical studies, the mean plasma protein binding of samidorphan was determined to be approximately 23% in animal plasma fda.gov. Human studies report a broader range of 23% to 33% for plasma protein binding drugbank.comnih.govpharmacompass.com.

Metabolic Pathways and Metabolite Characterization in Preclinical Systems

Understanding the metabolic fate of samidorphan is essential for predicting its clearance and potential drug-drug interactions. Preclinical studies have identified the primary metabolic pathways and characterized the resulting metabolites.

Identification of Cytochrome P450 (CYP) Enzymes Involved (e.g., CYP3A4, CYP3A5, CYP2C19, CYP2C8)

Samidorphan undergoes hepatic metabolism, with the cytochrome P450 (CYP) enzyme system playing a central role. Preclinical and in vitro studies indicate that samidorphan is primarily metabolized by CYP3A4. Minor contributions to its metabolism are also made by CYP3A5, CYP2C19, and CYP2C8 drugbank.comnih.govpharmaoffer.comdusunenadamdergisi.org. Physiologically-based pharmacokinetic (PBPK) modeling further supports CYP3A4 as the predominant enzyme involved in samidorphan's metabolism nih.gov.

Table 3: Cytochrome P450 Enzymes Involved in Samidorphan Metabolism

Enzyme FamilyRoleCitation
CYP3A4Primary drugbank.comnih.govpharmaoffer.comdusunenadamdergisi.orgnih.gov
CYP3A5Minor drugbank.comnih.govpharmaoffer.comdusunenadamdergisi.org
CYP2C19Minor drugbank.comnih.govpharmaoffer.comdusunenadamdergisi.org
CYP2C8Minor drugbank.comnih.govpharmaoffer.comdusunenadamdergisi.org

Structural Elucidation and Quantification of Primary Metabolites (e.g., RDC-9986, RDC-1066)

The principal metabolic products identified for samidorphan are RDC-9986 and RDC-1066. RDC-9986 is characterized as an N-dealkylated metabolite, while RDC-1066 is an N-oxide metabolite drugbank.comnih.govpharmacompass.compharmaoffer.comfederalregister.govregulations.gov. These metabolites have been detected in plasma at levels exceeding 10% of the total drug-related exposure federalregister.govregulations.gov.

Preclinical studies have confirmed the presence of RDC-9986 as a primary metabolite in liver microsomes from various species, including mouse, rat, dog, and human, as well as in in vivo pharmacokinetic studies nih.gov. The elimination half-life of RDC-9986 was found to be longer than that of samidorphan, with mean values of approximately 26 hours following sublingual administration and 23 hours after oral administration in human volunteers nih.gov.

Table 4: Primary Metabolites of Samidorphan

Metabolite NameDescriptionReceptor Affinity (μ-, κ-, δ-opioid)Pharmacological ContributionCitation
RDC-9986N-dealkylated metaboliteNanomolarNot significant drugbank.comnih.govpharmacompass.compharmaoffer.comfederalregister.govregulations.gov
RDC-1066N-oxide metaboliteNanomolarNot significant drugbank.comnih.govpharmacompass.compharmaoffer.comfederalregister.govregulations.gov

Opioid Receptor Binding and Functional Activity of Samidorphan Metabolites

Table 1: Opioid Receptor Binding Affinities (Ki values) of Samidorphan and its Major Metabolites

MetaboliteMu-Opioid Receptor (nM)Kappa-Opioid Receptor (nM)Delta-Opioid Receptor (nM)
Samidorphan0.0520.232.7
RDC-99860.262356
RDC-10668110280

*Data sourced from in vitro studies fda.gov.

Elimination Mechanisms in Preclinical Models

Samidorphan is eliminated from the body through a combination of metabolic and excretory pathways.

Routes of Excretion (Renal and Fecal Elimination)

Following administration, samidorphan and its metabolites are primarily eliminated via renal excretion. Approximately 67% of the administered dose, including unchanged samidorphan and its metabolites, is excreted in the urine. An additional 16% is eliminated via fecal excretion drugbank.compharmacompass.com. While specific preclinical animal studies detailing the exact percentage breakdown of fecal versus renal excretion were not detailed in the reviewed literature, these figures represent the primary routes of elimination for the compound and its metabolites.

Preclinical Pharmacokinetic Interactions with Concomitant Medications

The potential for samidorphan to interact pharmacokinetically with other commonly used medications is an important consideration for its therapeutic application.

Development and Validation of Bioanalytical Methods for Quantification in Biological Matrices

Accurate quantification of Samidorphan in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and understanding its disposition in vivo. Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is the predominant technique for this purpose due to its sensitivity and selectivity.

LC-MS/MS methods have been extensively developed and validated for the simultaneous determination of Samidorphan and its co-administered drug, Olanzapine (B1677200), in biological fluids such as plasma and urine nih.govnih.govjaptronline.comx-mol.netinnovareacademics.inresearchgate.nettandfonline.comx-mol.net. These methods typically involve sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the complex biological matrix before chromatographic separation ijsrtjournal.comijper.org.

Chromatographic separation is commonly achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) with C18 columns, employing mobile phases consisting of acetonitrile (B52724) or methanol (B129727) mixed with aqueous buffers (e.g., formic acid, ammonium (B1175870) acetate, or ammonium formate) x-mol.netijper.orghumanjournals.comhumanjournals.com. Detection is performed using tandem mass spectrometry, often in the Multiple Reaction Monitoring (MRM) mode, which allows for highly specific and sensitive detection of target analytes by monitoring characteristic precursor and product ion transitions x-mol.netnih.gov. For instance, methods have been reported to quantify Samidorphan in rabbit plasma with a Lower Limit of Quantification (LLOQ) of 0.250 ng/mL nih.govx-mol.net. Validation parameters, including linearity, accuracy, precision, recovery, and matrix effects, are rigorously assessed to ensure the reliability of these bioanalytical assays x-mol.netinnovareacademics.inijper.orghumanjournals.com.

The methodologies for quantifying Samidorphan in animal tissues and fluids largely mirror those used for human plasma, with LC-MS/MS being the preferred technique. Studies have focused on determining Samidorphan concentrations in plasma and urine to understand its pharmacokinetic profile in preclinical models nih.govtandfonline.com. Sample preparation often involves protein precipitation or extraction from the biological matrix. The validation of these methods in animal matrices ensures that the analytical data accurately reflects the drug's concentration and distribution, supporting the assessment of efficacy and safety in animal studies.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Samidorphan and Metabolites

Spectroscopic and Chromatographic Techniques for Compound Characterization

Beyond quantification, spectroscopic and chromatographic methods are vital for confirming the identity, purity, and structural integrity of this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and identity of this compound drug substance and its formulated products ijper.orghumanjournals.comekb.egtdcommons.orgwjpsonline.comijpras.com. Stability-indicating RP-HPLC methods are developed to separate Samidorphan from potential impurities, degradation products, and other excipients.

Typical HPLC methods utilize C18 columns with mobile phases comprising acetonitrile and aqueous buffers, often with gradient elution, and detection is typically performed using UV or Photodiode Array (PDA) detectors at wavelengths where Samidorphan exhibits significant absorbance (e.g., 215 nm, 280 nm, or 285 nm) ijper.orghumanjournals.comhumanjournals.comekb.egtdcommons.orgijpras.com. For example, an isocratic RP-HPLC method using a Luna phenyl hexyl column with a mobile phase of ammonium formate (B1220265) buffer/formic acid and acetonitrile (20:80% v/v) at a flow rate of 1.0 mL/min has been reported, with retention times for Samidorphan around 3.94 minutes pnrjournal.comresearchgate.net. Purity assays often report values exceeding 99%, with good linearity, low limits of detection (LOD) and quantification (LOQ), and acceptable system suitability parameters (e.g., tailing factor, plate count) as per ICH guidelines humanjournals.comwjpsonline.comijpras.compnrjournal.com.

Advanced spectroscopic techniques play a crucial role in unequivocally confirming the chemical structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, provides detailed information about the proton environment within the molecule, aiding in structural elucidation and confirmation chemicalbook.com. For instance, ¹H NMR data for Samidorphan has been reported, detailing specific chemical shifts for various proton signals chemicalbook.com. Mass Spectrometry (MS), often coupled with LC (LC-MS), provides accurate molecular weight information and fragmentation patterns that are characteristic of the compound's structure x-mol.net. Techniques like Infrared (IR) spectroscopy can identify functional groups present in the molecule, while UV-Vis spectroscopy can provide information about chromophores and assist in quantitative analysis. While specific detailed reports on IR or UV-Vis for this compound characterization are less common in the readily available literature, they are standard techniques for confirming molecular identity.

High-Performance Liquid Chromatography (HPLC) for Purity and Identity

Impurity Profiling and Identification in this compound Drug Substance

Impurity profiling is critical for ensuring the safety and efficacy of pharmaceutical products. For this compound drug substance, analytical methods are employed to detect and quantify process-related impurities, degradation products, and enantiomeric impurities if applicable.

HPLC methods, particularly stability-indicating ones, are the primary tools for impurity profiling tdcommons.orggoogle.comresearchgate.netirjmets.comijper.org. Studies on the drug substance have indicated that in its pure form, this compound typically exhibits very low levels of related impurities, often below the limit of quantification (LOQ) tdcommons.orggoogle.com. For example, specific amine, amide, and ketal amide impurities have been reported as "not detected" by HPLC tdcommons.org. However, compatibility studies between this compound and Olanzapine have revealed that while this compound itself shows minimal degradation, Olanzapine can be susceptible to increased degradation in the presence of this compound, leading to the detection of Olanzapine-related impurities google.com. Reference standards for Samidorphan API and its pharmacopeial and non-pharmacopeial impurities are available, underscoring the importance of impurity control pharmaffiliates.com.

Future Directions and Emerging Research Avenues in Opioid Receptor Pharmacology

Design and Synthesis of Novel Opioid Receptor Modulators Inspired by the Samidorphan (B1681425) L-Malate Scaffold

The structural features and multi-receptor activity of Samidorphan L-malate provide a compelling scaffold for the design of next-generation opioid receptor modulators. Its efficacy stems from its potent MOR antagonism and its partial agonist activity at KOR and DOR, a profile that distinguishes it from traditional single-target ligands. Future research endeavors are focused on leveraging this template to create compounds with tailored selectivity and functional outcomes.

Studies investigating Samidorphan's structure-activity relationships (SAR) reveal that modifications to its core naltrexone-like structure, particularly the 3-carboxamido group, can influence its affinity and functional activity across opioid receptor subtypes. drugbank.comresearchgate.netnih.govnih.gov Researchers are exploring structural modifications to enhance selectivity for specific receptor subtypes or to fine-tune its partial agonist/antagonist profile. For instance, developing compounds that selectively modulate KOR or DOR, while maintaining MOR antagonism, could lead to novel therapeutic agents for mood disorders or metabolic conditions with reduced side effects. The goal is to create biased ligands that preferentially activate certain signaling pathways over others, thereby dissociating desired therapeutic effects from unwanted side effects.

Table 7.1.1: Comparative Opioid Receptor Binding Affinities (Ki values in nM)

CompoundMOR (μ)KOR (κ)DOR (δ)Reference
Samidorphan0.052 ± 0.0040.23 ± 0.0182.7 ± 0.36 drugbank.com
Naltrexone (B1662487)0.11 (0.006)0.1960 cambridge.org
LY2555820.41 (0.09)2.05.2 cambridge.org

Note: Values are presented as mean ± standard deviation where available. Data for Naltrexone and LY255582 are included for comparison.

Advanced Investigations into Opioid Receptor Heterodimerization and Allosteric Modulation

The opioid receptor system is increasingly understood not just as individual receptors, but as dynamic entities capable of forming homo- and heterodimers, and interacting with other receptor systems. Samidorphan's complex signaling profile, including its differential engagement with G-proteins versus β-arrestin pathways at the MOR, and its partial agonism at KOR and DOR, makes it a pertinent compound for exploring these advanced mechanisms. drugbank.comresearchgate.netnih.gov

Future research is poised to investigate how Samidorphan and its derivatives interact with opioid receptor heteromers. Understanding how these dimers influence ligand binding and downstream signaling is crucial for developing highly selective therapeutics. For example, research into whether Samidorphan can allosterically modulate the activity of other opioid receptor subtypes or heteromeric complexes could reveal new therapeutic strategies. The field of allosteric modulation, which involves ligands binding to sites distinct from the orthosteric binding pocket, offers a promising avenue to achieve receptor selectivity and functional bias, potentially leading to analgesics with reduced abuse potential and fewer side effects. mdpi.commdpi.comnih.gov Samidorphan's known partial agonist activity at KOR and DOR, and its differential signaling through various G-protein subunits, provides a foundation for studying these complex interactions.

Application of Computational Chemistry and In Silico Modeling for Predicting Compound Interactions and Effects

Computational chemistry and in silico modeling are indispensable tools for accelerating drug discovery and understanding molecular mechanisms. For this compound and its potential analogues, these methods are vital for predicting binding affinities, elucidating interaction modes, and forecasting pharmacokinetic properties and drug-drug interactions (DDIs).

Physiologically-based pharmacokinetic (PBPK) modeling has been instrumental in characterizing the behavior of Samidorphan, particularly in combination therapies. These models predict how factors like hepatic impairment or co-administration with CYP enzyme modulators might affect Samidorphan's exposure levels. termedia.pldusunenadamdergisi.orgnih.govresearchgate.netdntb.gov.ua Future research will continue to refine these models, enabling more accurate predictions of drug behavior in diverse patient populations and in the presence of various concomitant medications.

Molecular docking and molecular dynamics simulations are also being employed to visualize how Samidorphan and novel derivatives interact with opioid receptor binding sites. These studies help identify key amino acid residues involved in binding and predict the conformational changes induced by ligand binding, offering insights into receptor selectivity and functional outcomes. nih.govfrontiersin.orgnih.govnrfhh.com Such computational approaches are crucial for guiding the rational design of new opioid receptor modulators with optimized properties, including improved potency, selectivity, and reduced off-target effects.

Table 7.3.1: Predicted Effects of CYP3A4 Modulators on Samidorphan Exposure (PBPK Modeling)

CYP3A4 ModulatorEffect on Samidorphan ExposurePredicted Change in AUCReference
Itraconazole (Strong Inhibitor)Increase~60% termedia.plnih.gov
Fluconazole (Moderate Inhibitor)Increase~39% nih.gov
Efavirenz (Moderate Inducer)Decrease~41% nih.gov

Note: AUC refers to the Area Under the Curve, representing drug exposure.

Development of Complex In Vitro and In Vivo Models to Elucidate Polypharmacology and Therapeutic Synergy

Samidorphan's known interaction with multiple opioid receptor subtypes (MOR, KOR, DOR) and its use in combination therapies highlight the need for sophisticated in vitro and in vivo models to fully understand its polypharmacology and potential for therapeutic synergy.

Future research directions include the development and application of advanced cell-based assays that can accurately reflect the nuanced signaling of opioid receptors, including biased agonism and G-protein versus β-arrestin signaling pathways. drugbank.comresearchgate.netnih.govrockefeller.edu These models will be essential for dissecting the functional consequences of Samidorphan's multi-receptor engagement.

In vivo, the use of genetically modified animal models (e.g., receptor knockout mice) and more complex behavioral paradigms will be critical. These models can help elucidate the specific roles of MOR, KOR, and DOR in various physiological processes, such as metabolism, mood regulation, and pain, and how Samidorphan influences these systems. rockefeller.eduresearchgate.net Furthermore, studies investigating therapeutic synergy, such as the combination of Samidorphan with olanzapine (B1677200) or buprenorphine, will benefit from models that can capture complex drug-drug interactions and their impact on behavior and physiology. Research into opioid-adrenoceptor synergy, for example, demonstrates the potential for combinatorial approaches to enhance efficacy and reduce side effects, a principle that can be extended to Samidorphan-based therapies. nih.gov

Table 7.4.1: Samidorphan's Opioid Receptor Functional Profile (In Vitro)

ReceptorFunctional ActivitySignaling Pathway FocusReference
MOR (μ)AntagonistGαi protein signaling drugbank.com
MOR (μ)Partial AgonistGαoA, GαoB, Gαz signaling drugbank.com
MOR (μ)Lacks β-arrestinβ-arrestin signaling drugbank.com
KOR (κ)Partial AgonistGαoA, GαoB, Gαz signaling drugbank.comresearchgate.net
DOR (δ)Partial AgonistGαoA, GαoB, Gαz signaling drugbank.comresearchgate.net

Note: This table illustrates the differential signaling capabilities of Samidorphan at various opioid receptors, a key area for advanced in vitro model development.

Q & A

Q. What are the critical physicochemical properties of Samidorphan L-malate that influence its pharmacokinetic and pharmacodynamic profiles?

this compound is a morphinan derivative with a molecular formula of C₂₁H₂₆N₂O₄·C₄H₆O₅ and a molecular weight of 504.54 g/mol. Its pKa values (8.3 for the amine group and 10.1 for the phenolic group) impact solubility and bioavailability under physiological conditions. These properties are essential for designing dissolution studies and optimizing formulation stability in preclinical models .

Q. Which analytical methods are validated for quantifying this compound in biological samples?

The Malate-Glo™ Assay is a bioluminescent method optimized for detecting L-malate in mitochondrial metabolism studies, applicable to Samidorphan’s malate component. For full quantification, high-performance liquid chromatography (HPLC) coupled with mass spectrometry is recommended, ensuring sensitivity and specificity in plasma or tissue homogenates. Subsampling protocols must adhere to rigorous material homogenization and error minimization steps to ensure reproducibility .

Q. What is the hypothesized mechanism of action of this compound in opioid receptor modulation?

Samidorphan acts as a μ-opioid receptor antagonist, with binding affinity studies suggesting competitive inhibition. Its L-malate counterion may enhance solubility, though direct receptor interactions are not fully elucidated. In vitro assays using radiolabeled ligands (e.g., [³H]-naloxone displacement) are standard for evaluating receptor affinity, with results contextualized against endogenous opioid peptide dynamics .

Advanced Research Questions

Q. How can metabolic engineering strategies improve microbial synthesis of L-malate for Samidorphan production?

Metabolic pathways in Aspergillus oryzae and Saccharomyces cerevisiae have been engineered to enhance L-malate yield by upregulating cytosolic malate dehydrogenase (MDH) and pyruvate carboxylase. Deleting competing pathways (e.g., fumarate reductase) reduces byproduct accumulation. Redox balance is maintained via NADPH regeneration systems, such as the pentose phosphate pathway, to sustain high titers in bioreactors .

Q. What experimental designs mitigate variability in Samidorphan’s developmental toxicity studies?

Rodent models require dose-ranging studies with maternal toxicity controls, as high doses (≥6× MRHD) may confound fetal outcomes. Pharmacokinetic parameters (AUC, Cmax) should be monitored to distinguish compound-specific effects from systemic toxicity. Blinded histopathological analysis and multi-cohort replication reduce bias in teratogenicity assessments .

Q. How can contradictions in thermodynamic binding data for Samidorphan’s L-malate component be resolved?

Isothermal titration calorimetry (ITC) studies reveal enthalpy-driven binding (ΔH < 0) for L-malate vs. entropy-driven binding for structurally similar anions (e.g., fumarate). Researchers should standardize buffer conditions (pH, ionic strength) and validate binding assays using orthogonal techniques (e.g., surface plasmon resonance) to reconcile discrepancies arising from protonation state or counterion effects .

Q. What in vitro models best replicate Samidorphan’s interaction with the blood-brain barrier (BBB)?

Immortalized human brain endothelial cells (hCMEC/D3) cultured under shear stress in microfluidic devices simulate BBB permeability. Transporter inhibition assays (e.g., P-glycoprotein blockers) clarify passive vs. active uptake mechanisms. LC-MS/MS quantification of Samidorphan in apical/basolateral compartments provides kinetic parameters (e.g., Papp) predictive of CNS bioavailability .

Q. How do malate transport mechanisms in microbial systems inform Samidorphan’s metabolic stability?

In Lactococcus lactis, electrogenic malate/lactate antiport generates metabolic energy via proton motive force. Similar symporters in mammalian cells (e.g., SLC13 transporters) may influence Samidorphan’s intracellular retention. Knockout models or isotopic tracing (¹³C-malate) can map malate utilization pathways in hepatocytes, clarifying hepatic clearance routes .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-response relationships in Samidorphan studies?

Nonlinear regression (e.g., sigmoidal Emax models) quantifies EC50/IC50 values, while mixed-effects models account for inter-subject variability in longitudinal data. Bootstrap resampling validates confidence intervals in small-sample preclinical trials. Outliers are assessed via Grubbs’ test, with sensitivity analyses to confirm robustness .

Q. How should researchers design surveys to assess clinician perceptions of Samidorphan combination therapies?

Surveys must avoid double-barreled questions and technical jargon. Likert scales (e.g., 1–5 ratings) quantify attitudes toward efficacy/safety. Pilot testing with cognitive interviews identifies ambiguous phrasing. Stratified sampling ensures representation across specialties (e.g., psychiatrists vs. pharmacologists), with non-response bias analyzed via demographic comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.